molecular formula C11H20O2S B1474672 (1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol CAS No. 1690203-05-4

(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol

Cat. No.: B1474672
CAS No.: 1690203-05-4
M. Wt: 216.34 g/mol
InChI Key: JWUMRXCRDTUQTH-DVRYWGNFSA-N
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Description

(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol is a useful research compound. Its molecular formula is C11H20O2S and its molecular weight is 216.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Cyclization and Oxetane Formation

The compound has been studied for its potential in intramolecular cyclization processes. For example, 1-(βγ-Epoxypropyl)cyclohexan-1-ol and its analogs, when treated with base, result in oxetane or oxolane formation as the main products under specific conditions, highlighting its utility in generating cyclic structures from linear precursors. This process is significant in synthetic chemistry for constructing complex cyclic compounds from simpler ones, useful in pharmaceuticals and materials science (Murai, Ono, & Masamune, 1976); (MuraiAkio, OnoMitsunori, & MasamuneTadashi, 1977).

Synthesis of Bifunctional Building Blocks

A practical and low-cost synthesis route for related cyclohexanone compounds has been developed, utilizing inexpensive materials and simple conditions to achieve a high-yield transformation. This methodology is crucial for the scalable production of cyclohexanone derivatives, potentially applicable in various chemical industries, including pharmaceuticals and agrochemicals (Qinghong Zha et al., 2021).

Stereochemical Behaviors in Organic Synthesis

The stereochemical behaviors of cyclohexyl α-sulfonyl carbanions have been explored, providing insights into the influence of substituents on the stereochemical outcomes of reactions involving these intermediates. This research is important for understanding how to control stereochemistry in organic synthesis, which is vital for the creation of compounds with specific desired properties (R. Tanikaga, T. Nishikawa, & Naoki Tomita, 1999).

Novel Bioisosteres Development

The compound has been investigated as a precursor in the synthesis of 3-sulfanyl-oxetanes, which are proposed as novel bioisosteric replacements for certain functional groups in drug molecules. This innovation opens new avenues in drug design, offering alternatives for modifying drug properties such as solubility, stability, and biological activity without altering the pharmacophore (R. Croft et al., 2017).

Conformational Analysis and Electronic Interactions

Detailed conformational and electronic studies on derivatives of cyclohexanones have been conducted using semiempirical methods. These studies provide valuable information on the electronic interactions between different substituents and the backbone of cyclohexanone, contributing to the understanding of conformational preferences and reactivity patterns in cyclic systems (L. E. Faria, C. Donnici, & J. C. Lopes, 2003).

Properties

IUPAC Name

(1S,2S)-2-(oxolan-2-ylmethylsulfanyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2S/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h9-12H,1-8H2/t9?,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUMRXCRDTUQTH-DVRYWGNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)SCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)SCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol
Reactant of Route 2
(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol
Reactant of Route 3
(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol
Reactant of Route 4
(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol
Reactant of Route 5
(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol
Reactant of Route 6
(1S,2S)-2-{[(oxolan-2-yl)methyl]sulfanyl}cyclohexan-1-ol

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